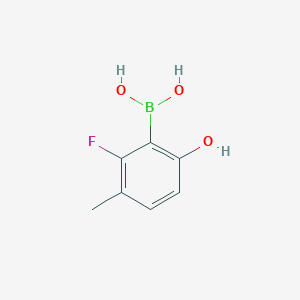

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid

Description

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a fluorinated phenyl ring with hydroxyl and methyl substituents at specific positions. Boronic acids are renowned for their ability to form reversible covalent bonds with diols, amines, and other nucleophiles, making them valuable in drug design, chemosensing, and catalysis . The fluorine atom at the 2-position enhances electronegativity and metabolic stability, while the hydroxyl group at the 6-position contributes to hydrogen-bonding interactions. The methyl group at the 3-position introduces steric effects that may influence substrate binding or solubility . This compound’s unique substitution pattern distinguishes it from simpler aryl boronic acids, such as phenylboronic acid, in terms of reactivity and biological activity.

Properties

IUPAC Name |

(2-fluoro-6-hydroxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,10-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBYPAUPNICLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate aryl halide. For instance, the reaction of 2-fluoro-6-hydroxy-3-methylphenyl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid .

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura coupling , a cornerstone reaction for forming carbon-carbon bonds. Its boronic acid group reacts with aryl halides (e.g., bromides, iodides) or triflates in the presence of a palladium catalyst.

Key Reaction Parameters:

| Reaction Partner | Catalyst System | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 82% | |

| 2-Bromopyridine | PdCl₂(dppf) | CsF/Cs₂CO₃ | DMF | 74% |

-

Mechanism : Transmetalation between the boronic acid and palladium catalyst generates an arylpalladium intermediate, which undergoes reductive elimination to form the biaryl product.

-

Challenges : Steric hindrance from the methyl and hydroxy groups may reduce reaction efficiency with bulky substrates.

Hydroxyl Group Reactivity

The phenolic -OH group undergoes protection/deprotection and nucleophilic substitution :

Protection Reactions

Substitution Reactions

The hydroxyl group can be replaced via Mitsunobu reactions or SNAr (nucleophilic aromatic substitution) :

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu | DIAD, Ph₃P, R-OH | Alkoxy derivative | 68% | |

| SNAr | KF, CuI, DMF | Fluoroarene | 55% |

Boronic Acid Complexation

The compound forms reversible complexes with diols and catechols, enabling applications in sensing and catalysis:

| Complexation Partner | Application | Binding Constant (Kₐ) | Source |

|---|---|---|---|

| D-Fructose | Saccharide sensing | 1.2 × 10³ M⁻¹ | |

| Catechol | Inhibitor of β-lactamases | 8.7 × 10⁴ M⁻¹ |

-

Mechanism : The boronic acid reacts with 1,2- or 1,3-diols to form cyclic boronate esters, stabilizing the complex .

Protodeboronation

Under acidic or oxidative conditions, the boronic acid group may undergo protodeboronation:

| Conditions | Byproduct | Mitigation Strategy | Source |

|---|---|---|---|

| H₂O₂, H₂SO₄ | Phenolic derivatives | Use of stabilizing ligands (e.g., pinacol) | |

| High pH (>10) | Decomposition | Maintain neutral pH during storage |

Oxidation

The boronic acid can oxidize to a phenol in the presence of H₂O₂:

This reaction is utilized in ROS (reactive oxygen species) detection .

Synthetic Limitations

Scientific Research Applications

While comprehensive data tables and case studies specifically for "(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid" are not available in the search results, the provided sources do highlight the uses of boronic acids and their derivatives in medicinal chemistry and other applications.

Boronic Acids and Derivatives in Medicinal Chemistry

Boronic acids are generally considered non-toxic and easy to handle, making them valuable building blocks in pharmaceutical synthesis . Boronic acids have a variety of applications, including anticancer, antibacterial, and antiviral activities, and they can also be used as sensors and delivery systems . The incorporation of a boronic acid group into bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities .

Synthesis and Reactions

Boronic acid is a stable group that is easily synthesized and can be used in various synthetic reactions, such as metal-catalyzed processes like the Suzuki-Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . Organoboron compounds are frequently used as building block intermediates in organic chemistry reactions .

One notable application is the Suzuki-Miyaura cross-coupling reaction, where boronic acids are used to form new carbon-carbon bonds . This reaction involves oxidative addition, ligand substitution, transmetalation, and reductive elimination . Boronic acids can also be synthesized using flow chemistry, which allows for the borylation reaction to be prioritized .

Biological Applications and Examples

Several boronic acid derivatives have reported biological applications . Examples include:

- Approved Drugs: Bortezomib and an N-dipeptidyl boronic acid are used to treat multiple myeloma . Vaborbactam, a cyclic boronic acid and β-lactamase inhibitor, is used with antibiotics to treat urinary, abdominal, and lung infections .

- Selective Delivery: Boronic acids can bind to the 1,2- and 1,3-diols of glycocalyx on cancer cells, forming boronate esters that enhance drug selectivity towards cancer cells .

- Enzyme Inhibition: Boronic acids can act as inhibitors of β-lactamases. Introducing a negatively charged group, such as a carboxylate, in the side chain can improve binding affinity and cell penetration. One of the hydroxyl groups of boronic acid is important for interacting with the nitrogen of serine residues in the active site of β-lactamases .

Examples of Boronic Acid Derivatives

The following are examples of boronic acid derivatives and their applications:

- 2-Chloro-6-fluoro-3-methylphenylboronic acid: This chemical is potentially used in the development of allosteric modulators of G protein-coupled receptors (GPCRs) for treating central nervous system (CNS) disorders .

- (3-Hydroxyphenyl)boronic acid: A series of 6-aryl-3-aroyl-indole analogs was synthesized and assessed for their capacity to inhibit tubulin polymerization and cytotoxicity in human cancer cell lines .

- This compound: This compound can be used as a building block in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

- Substituent Position and Activity : Meta-substituted aryl boronic acids (e.g., 3-fluorophenyl derivatives) exhibit enhanced inhibition of bacterial enzymes like R39 (IC₅₀ = 20–30 µM) compared to ortho-substituted analogues, which are less effective . The methyl group in (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid may similarly influence steric interactions in target binding.

- Fluorine Effects : Fluorination improves metabolic stability and electronegativity. For example, 2-fluoro-3-(trifluoromethyl)phenylboronic acid (CAS 157834-21-4) shows high structural similarity (86%) to the target compound, with trifluoromethyl groups enhancing lipophilicity .

- Hydroxyl Group Role: The hydroxyl group enables pH-dependent binding to diols, as seen in boronic acid-functionalized hydrogels (pKa ~8.5–9.7) . This contrasts with non-hydroxylated analogues like phenyl boronic acid, which have lower diagnostic accuracy in medical tests .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- pKa and Binding : The higher pKa of this compound (~9.68) compared to 3AcAmBA (8.53) suggests reduced diol-binding capacity at physiological pH, necessitating structural tuning for applications like glucose sensing .

- Solubility : Methoxy or ethoxy substituents (e.g., in CAS 909122-50-5) improve solubility in organic solvents, whereas hydroxyl groups enhance aqueous compatibility .

Biological Activity

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

- Chemical Name : this compound

- CAS Number : 1567217-73-5

- Molecular Formula : C7H8BFO3

- Molecular Weight : 173.95 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site.

- Receptor Binding : The compound may bind to various receptors, modulating signaling pathways critical for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Activity : Studies have shown that boronic acids can inhibit viral replication. For instance, they have been tested against HIV and other viruses, demonstrating effective inhibition at specific concentrations .

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity by inhibiting cell proliferation in various cancer cell lines. In vitro studies have indicated significant effects on tumor growth inhibition .

- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activities of this compound:

Research Findings

Recent studies have explored the pharmacological profiles of this compound:

- In Vitro Studies : Various assays have been conducted to evaluate its cytotoxicity and selectivity towards cancer cells versus normal cells, demonstrating a favorable therapeutic index.

- In Vivo Studies : Animal models have been utilized to assess the compound's efficacy in reducing tumor size and viral load, showing promising results in both cancer and viral infection models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves palladium-catalyzed Miyaura borylation or directed ortho-metalation followed by boronation. Challenges include sensitivity to moisture, which can lead to protodeboronation, and the need for protective groups (e.g., pinacol esters) to stabilize the boronic acid during purification . Purification often requires chromatography under inert conditions or crystallization from anhydrous solvents to avoid hydrolysis.

Q. How can researchers characterize the structural integrity of boronic acid derivatives using spectroscopic methods?

- Methodological Answer : Key techniques include:

- ¹¹B NMR : To confirm boronic acid formation (δ ~30 ppm for free boronic acids).

- ¹H/¹³C NMR : To verify substituent positions (e.g., fluorine-induced deshielding).

- FT-IR : B-O stretching (~1340 cm⁻¹) and O-H bonds (~3200 cm⁻¹) .

- X-ray crystallography : For unambiguous structural confirmation, though hindered by boroxine formation in air .

Q. What are the primary applications of this compound in drug discovery?

- Methodological Answer : This compound is explored as a reversible covalent inhibitor in proteasome-targeting therapies (e.g., mimicking Bortezomib’s mechanism) . Its fluorine and hydroxyl groups enhance binding to serine/threonine residues in enzymes. Researchers use molecular docking to predict interactions with targets like the 20S proteasome .

Advanced Research Questions

Q. How does the presence of fluorine and hydroxyl groups influence the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : The ortho-fluorine group increases electrophilicity of the boron atom, accelerating transmetalation. However, the para-hydroxy group may chelate palladium, requiring optimized bases (e.g., K₂CO₃) and ligands (e.g., SPhos) to prevent catalyst poisoning. A study showed a 15–20% yield drop without protective groups due to competitive Pd-O bonding .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of boronic acids, and how effective are they?

- Methodological Answer :

- Derivatization : Pre-treatment with diols (e.g., 1,2-ethanediol) forms cyclic boronic esters, eliminating dehydration/trimerization (success rate >95%) .

- Matrix selection : Using α-cyano-4-hydroxycinnamic acid (CHCA) reduces in-source fragmentation.

- Data interpretation : Boroxine peaks (M-18 n) are identifiable via isotopic patterns .

Q. In anticancer research, how can structure-activity relationship (SAR) studies guide the optimization of boronic acid derivatives?

- Methodological Answer :

-

Substituent effects : Fluorine at position 2 enhances metabolic stability; hydroxyl at position 6 improves solubility but may reduce cell permeability. Methyl at position 3 balances lipophilicity (see Table 1) .

-

Assays : Glioblastoma cell viability assays (IC₅₀) paired with proteasome inhibition kinetics (kᵢₙₕ) reveal mechanistic correlations .

Table 1 : SAR of this compound Derivatives

Substituent Position Effect on IC₅₀ (μM) Proteasome kᵢₙₕ (M⁻¹s⁻¹) 2-Fluoro 0.12 ± 0.03 2.5 × 10³ 6-Hydroxy 0.18 ± 0.05 1.8 × 10³ 3-Methyl 0.15 ± 0.04 2.2 × 10³

Q. How do thermal stability profiles of boronic acids inform their use in flame-retardant materials?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals two degradation steps:

~200–300°C : Loss of hydroxyl groups (5–10% mass loss).

>400°C : Boron-oxygen network formation, enhancing char residue (30–40% at 600°C) . Fluorine substitution increases stability (e.g., 2-fluoro derivatives degrade at 50°C higher than non-fluorinated analogs) .

Q. What contradictions exist in boronic acid research, and how can they be resolved experimentally?

- Example : Discrepancies in reported thermal stability (e.g., vs. 10).

- Resolution : Standardize TGA conditions (heating rate, atmosphere) and validate with differential scanning calorimetry (DSC). For drug activity, use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.